

Delmopinol Hydrochloride: A Technical Overview of its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Delmopinol hydrochloride*

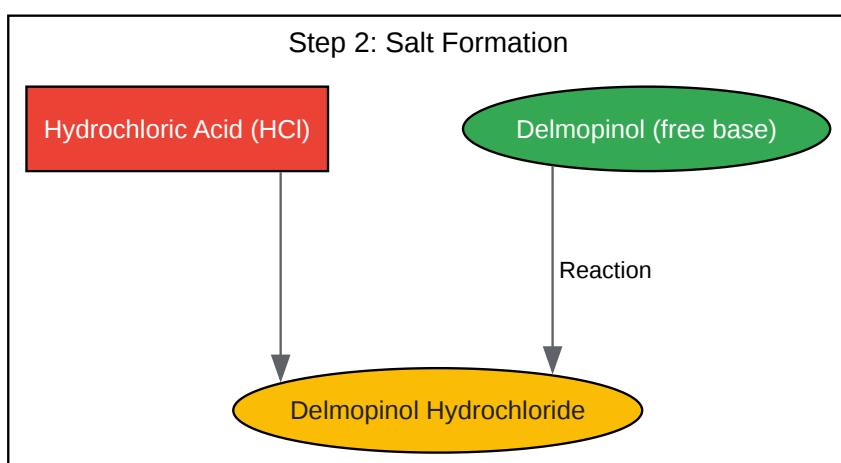
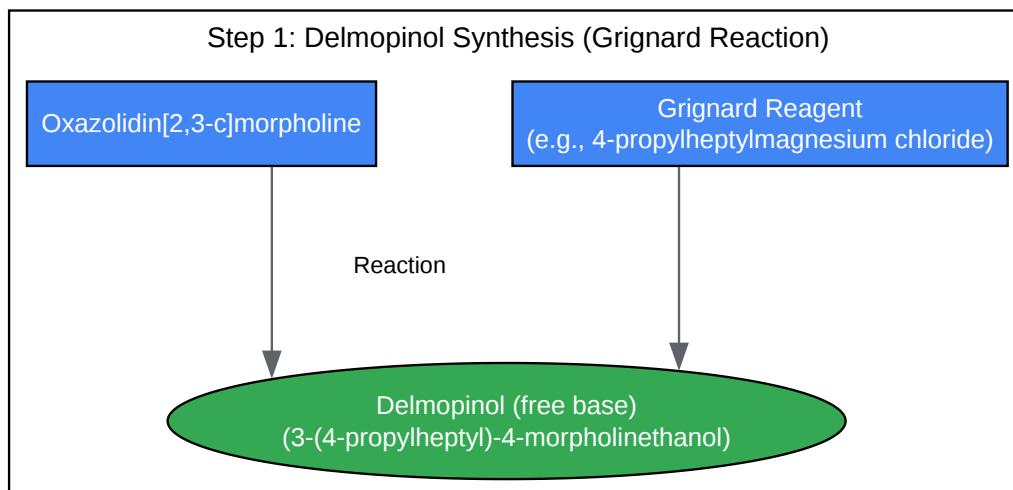
Cat. No.: *B1624205*

[Get Quote](#)

Delmopinol hydrochloride is a morpholinoethanol derivative and a surface-active cationic agent utilized in oral healthcare products for the management of gingivitis and the prevention of plaque.^{[1][2]} This technical guide provides an in-depth exploration of its chemical structure and the synthetic pathways for its preparation, targeting researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Delmopinol hydrochloride is the hydrochloride salt of Delmopinol.^[3] Its chemical structure is characterized by a morpholine ring substituted with a 2-hydroxyethyl group on the nitrogen atom and a 4-propylheptyl group at the 3-position. The IUPAC name for **Delmopinol hydrochloride** is 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride.^{[4][5]}



The presence of a chiral center at the 3-position of the morpholine ring means that Delmopinol can exist as different stereoisomers.^[6] The chemical and physical properties of **Delmopinol hydrochloride** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₃₄ ClNO ₂	[4]
Molecular Weight	307.9 g/mol	[4][6]
CAS Number	98092-92-3	[1][4]
IUPAC Name	2-[3-(4-propylheptyl)morpholin-4-yl]ethanol;hydrochloride	[4]
InChI Key	QSFOWAYMMZCQNF-UHFFFAOYSA-N	[1]
SMILES	CCCC(CCC)CCCC1N(CCO)CCOC1.Cl	[1]
Appearance	Yellow to orange viscous liquid	[1]

Synthesis Pathways

The synthesis of Delmopinol and its subsequent conversion to **Delmopinol hydrochloride** has been described through various methods. A prominent and industrially applicable synthesis involves a convergent approach utilizing a Grignard reaction.[3] This key reaction consists of the coupling of an oxazolidin[2,3-c]morpholine intermediate with a Grignard reagent derived from a halo-4-propylheptane.[7]

The overall synthesis can be visualized as a two-step process: the formation of the Delmopinol free base, followed by its conversion to the hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **Delmopinol hydrochloride**.

Experimental Protocols

Step 1: Synthesis of Delmopinol (3-(4-propylheptyl)-4-morpholinethanol) via Grignard Reaction[7]

This procedure describes the synthesis of the Delmopinol free base from 1-chloro-4-propylheptane and oxazolidin[2,3-c]morpholine.

- Preparation of the Grignard Reagent: To a suspension of magnesium in tetrahydrofuran (THF), a small amount of 1-bromoethane is added to initiate the reaction. A solution of 1-chloro-4-propylheptane in THF is then added over a period of 1.5 hours at a temperature of 60-65°C. The mixture is refluxed for two hours and then cooled to 20°C to yield 4-propylheptylmagnesium chloride in THF.
- Grignard Reaction: A solution of oxazolidin[2,3-c]morpholine in toluene is added to the prepared Grignard reagent while maintaining the temperature at 0-5°C. The reaction mixture is stirred at 5°C overnight.
- Work-up and Isolation: The reaction mixture is poured into a solution of ammonium chloride in water, keeping the temperature below 15°C. Glacial acetic acid is then added. The organic layer is separated, washed with water, and concentrated to yield crude 2-(3-(4-propylheptyl)morpholino)ethan-1-ol (Delmopinol).
- Purification: The crude Delmopinol can be purified by distillation at 160°C and a pressure of 0.023 mbar.

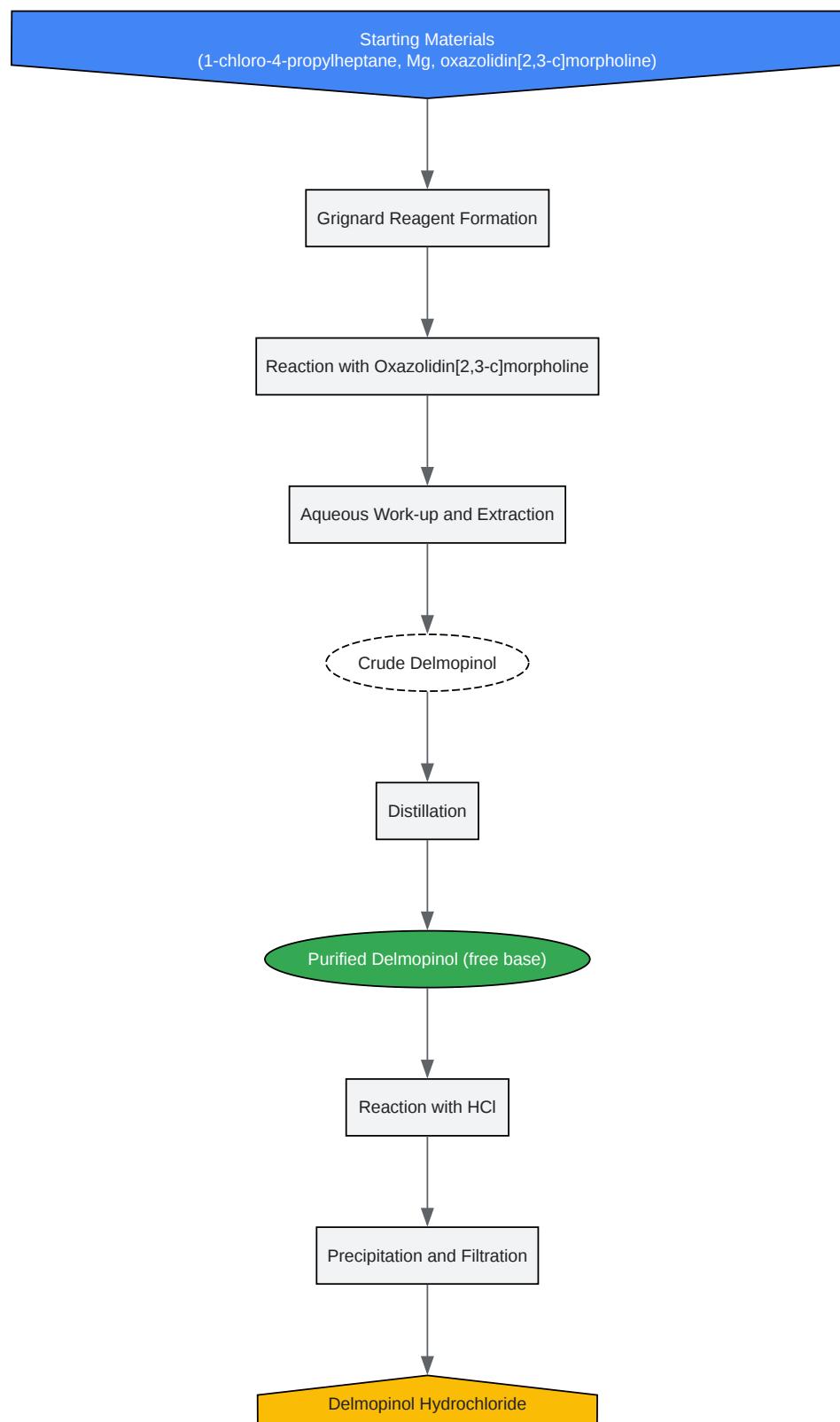
Step 2: Preparation of **Delmopinol Hydrochloride**^[7]

This protocol outlines the conversion of the Delmopinol free base to its hydrochloride salt.

- Dissolution: Purified 2-(3-(4-propylheptyl)morpholino)ethan-1-ol (Delmopinol) is dissolved in isopropyl acetate.
- Acidification: The solution is treated with hydrogen chloride at a temperature of 0°C.
- Precipitation and Isolation: Precipitation is initiated by seeding. The resulting suspension is stirred at 0°C overnight. The solid product is isolated by filtration, washed with precooled isopropyl acetate, and dried under a vacuum to yield **Delmopinol hydrochloride**.

Quantitative Data on Synthesis

The following table summarizes the reported yields and purity for the synthesis of **Delmopinol hydrochloride**.


Step	Product	Yield	Purity	Reference
Grignard Reaction & Work-up	Crude 2-(3-(4-propylheptyl)morpholino)ethan-1-ol	40%	91.2% (by GC)	[7]
Purification	Purified 2-(3-(4-propylheptyl)morpholino)ethan-1-ol	-	95.1% (by GC)	[7]
Salt Formation	Delmopinol hydrochloride	75%	99.19% (by GC)	[7]

Spectroscopic data for the characterization of **Delmopinol hydrochloride** has also been reported.[3]

- $^1\text{H-NMR}$ (CDCl_3 , 400 MHz), δ (ppm): 0.88 (6H, m), 1.2-1.4 (13H, m), 1.8-2.0 (2H, m), 2.8-3.4 (5H, m), 3.4-4.4 (6H, m).
- MS (EI), m/z (%): 271 (M^+ , 1), 270 ($\text{M}-\text{H}$, 1), 240 ($\text{M}-\text{CH}_2\text{OH}$, 46), 130 ($\text{M}-141$, 100), 100 ($\text{M}-171$, 29).

Logical Workflow for Synthesis and Purification

The overall workflow from starting materials to the final purified product involves a series of sequential steps, each with specific conditions and intermediates.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of Delmopinol HCl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. What is Delmopinol Hydrochloride used for? [synapse.patsnap.com]
- 3. US7910730B2 - Process for the preparation of delmopinol and derivatives thereof - Google Patents [patents.google.com]
- 4. Delmopinol hydrochloride | C16H34CINO2 | CID 6917873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Delmopinol Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. data.epo.org [data.epo.org]
- To cite this document: BenchChem. [Delmopinol Hydrochloride: A Technical Overview of its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1624205#chemical-structure-and-synthesis-pathways-of-delmopinol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com